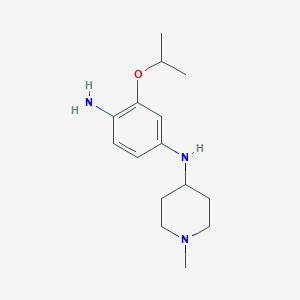
3-ISOPROPOXY-N1-(1-METHYLPIPERIDIN-4-YL)BENZENE-1,4-DIAMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ISOPROPOXY-N1-(1-METHYLPIPERIDIN-4-YL)BENZENE-1,4-DIAMINE is a complex organic compound that features a benzene ring substituted with an isopropoxy group and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ISOPROPOXY-N1-(1-METHYLPIPERIDIN-4-YL)BENZENE-1,4-DIAMINE typically involves multi-step organic reactions. One common approach is to start with the benzene ring and introduce the isopropoxy group through an etherification reaction. The piperidine moiety can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with a benzene derivative under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-ISOPROPOXY-N1-(1-METHYLPIPERIDIN-4-YL)BENZENE-1,4-DIAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.
Scientific Research Applications
3-ISOPROPOXY-N1-(1-METHYLPIPERIDIN-4-YL)BENZENE-1,4-DIAMINE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-ISOPROPOXY-N1-(1-METHYLPIPERIDIN-4-YL)BENZENE-1,4-DIAMINE exerts its effects involves its interaction with specific molecular targets. The piperidine moiety is known to interact with various receptors and enzymes, modulating their activity. The benzene ring and isopropoxy group contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-methyl-N1-(1-methylpiperidin-4-yl)benzene-1,3-diamine: This compound has a similar structure but with a methyl group instead of an isopropoxy group.
N1,N1,N3,N3-tetra(pyridin-4-yl)benzene-1,3-diamine: Another structurally related compound with pyridine groups instead of the piperidine moiety.
Uniqueness
3-ISOPROPOXY-N1-(1-METHYLPIPERIDIN-4-YL)BENZENE-1,4-DIAMINE is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This structural feature may provide distinct advantages in terms of binding affinity and specificity in various applications.
Properties
Molecular Formula |
C15H25N3O |
|---|---|
Molecular Weight |
263.38 g/mol |
IUPAC Name |
4-N-(1-methylpiperidin-4-yl)-2-propan-2-yloxybenzene-1,4-diamine |
InChI |
InChI=1S/C15H25N3O/c1-11(2)19-15-10-13(4-5-14(15)16)17-12-6-8-18(3)9-7-12/h4-5,10-12,17H,6-9,16H2,1-3H3 |
InChI Key |
SYJUCHNLGDYPKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)NC2CCN(CC2)C)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
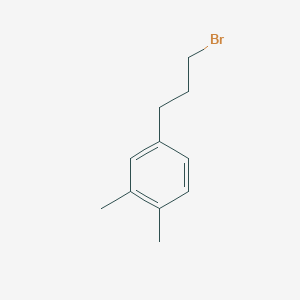
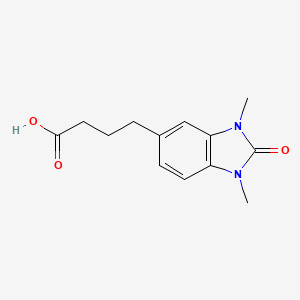
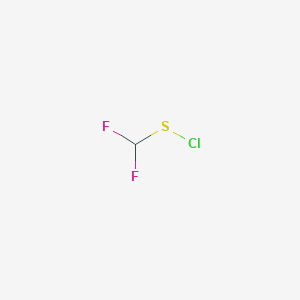
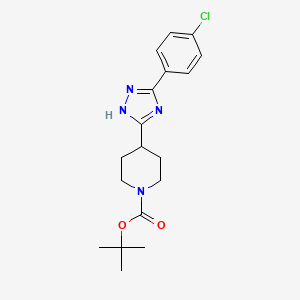
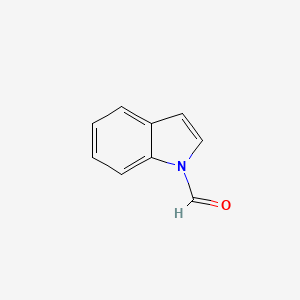
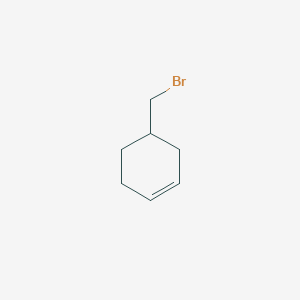
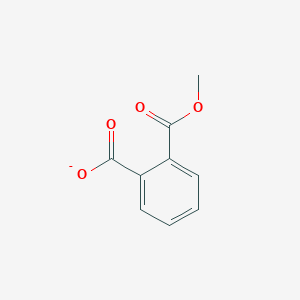
![4-nitro-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B8775797.png)

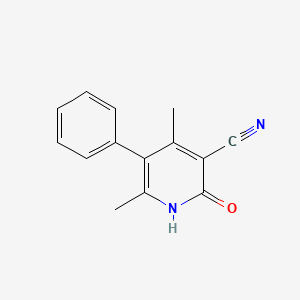
![N-(3-bromophenyl)-6-fluoropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B8775813.png)

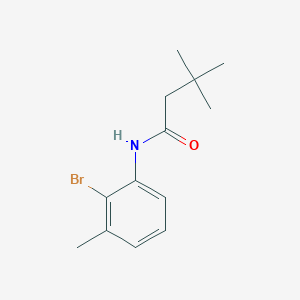
![N-[(4-bromophenyl)methyl]quinoline-6-carboxamide](/img/structure/B8775827.png)
